molecular formula C15H13FN4O3 B4329503 2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

Cat. No.: B4329503
M. Wt: 316.29 g/mol
InChI Key: WYDKFSVWMJZEHW-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a fluorophenyl group, and a methoxymethyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile typically involves multiple steps, including nitration, amination, and methylation reactions. The starting materials often include 4-fluoroaniline, methoxymethyl chloride, and methyl nicotinonitrile. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
  • 2-[(4-bromophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
  • 2-[(4-iodophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile

Uniqueness

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-9-14(20(21)22)13(8-23-2)12(7-17)15(18-9)19-11-5-3-10(16)4-6-11/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKFSVWMJZEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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